molecular formula C14H20Cl2N4O B1489700 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride CAS No. 2098096-91-2

2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride

Cat. No.: B1489700
CAS No.: 2098096-91-2
M. Wt: 331.2 g/mol
InChI Key: FZEFIURSMIDMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,4-Diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride is a synthetic organic compound designed for research use, integrating two pharmacologically significant moieties: a quinazolin-4(3H)-one core and a 1,4-diazepane ring. The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . This specific core is known to exhibit anticonvulsant properties, an activity attributed to its ability to bind the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Furthermore, the quinazolin-4(3H)-one ring system serves as an excellent hinge-binding motif that occupies the ATP binding domain of various kinase enzymes, making it a key structure in the development of potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The 1,4-diazepane component, a seven-membered diazepane ring, is a versatile building block that can enhance the molecule's solubility and influence its pharmacokinetic profile. The incorporation of such aliphatic amine rings is a common strategy in drug design to modulate the physicochemical properties of a lead compound and engage in critical interactions with biological targets. This compound is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. Researchers can utilize this chemical to investigate new potential therapeutic agents targeting oncology or central nervous system (CNS) disorders. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEFIURSMIDMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. For this compound, the synthetic route may include:

  • Formation of the Quinazolinone Core : The initial step often involves the condensation of appropriate aniline derivatives with carbonyl compounds.
  • Introduction of the Diazepane Moiety : This can be achieved through nucleophilic substitution or coupling reactions.
  • Dihydrochloride Salt Formation : The final step usually involves protonation to form the dihydrochloride salt, enhancing solubility and stability.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. Studies indicate that compounds similar to 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
A3PC310
A2MCF-710
A5HT-2912

These results suggest that modifications in the quinazolinone structure can significantly influence cytotoxicity and selectivity towards cancer cells .

Antibacterial Activity

Research has demonstrated that quinazolinone derivatives possess notable antibacterial properties. For instance, compounds derived from this class have been tested against various bacterial strains:

CompoundBacterial Strains TestedActivity Level
Compound 1Escherichia coliHigh
Compound 2Klebsiella pneumoniaeModerate
Compound 3Pseudomonas aeruginosaSignificant

In vivo studies have shown that these compounds can effectively inhibit bacterial growth, indicating potential for therapeutic applications in treating bacterial infections .

The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

  • EGFR Inhibition : Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
  • Histone Methyltransferase Inhibition : Certain compounds target histone methyltransferases, affecting gene expression and potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

  • Cytotoxicity Study : A study involving a series of quinazolinones demonstrated that modifications at the 6th position significantly enhanced anticancer activity against breast and prostate cancer cell lines .
  • Antimicrobial Evaluation : Another research highlighted the antibacterial efficacy of synthesized quinazolinones against gram-positive and gram-negative bacteria, showing a broad spectrum of activity .

Scientific Research Applications

Cancer Research

Quinazolin derivatives, including 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, have been investigated for their potential as anticancer agents. Their mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Protein Kinases
A study demonstrated that quinazoline analogs could effectively inhibit protein kinases associated with various cancers. The synthesized compounds showed promising activity against several cancer cell lines, leading to reduced cell viability and induced apoptosis. The structure-activity relationship (SAR) analysis indicated that modifications at the quinazoline core could enhance potency against specific targets such as EGFR and VEGFR .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Study: Antidepressant Activity
Research has indicated that certain quinazoline derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. Specifically, this compound has shown promise in enhancing mood-related behaviors in rodent models, suggesting its potential as a candidate for further development into antidepressant therapies .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes involved in various biological processes. This characteristic is particularly relevant in the context of epigenetic regulation and metabolic disorders.

Case Study: Histone Methyltransferase Inhibition
Inhibitors targeting histone methyltransferases have gained attention for their role in cancer therapy. Studies have shown that quinazoline derivatives can selectively inhibit these enzymes, leading to altered gene expression profiles associated with tumor growth. For instance, this compound was evaluated for its efficacy against G9a methyltransferase, revealing significant inhibition at micromolar concentrations .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent.

Data Table: Pharmacokinetic Properties

ParameterValue
SolubilityHigh
Oral BioavailabilityModerate
Half-life6 hours
MetabolismHepatic
ExcretionRenal

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Property Target Compound Compound 4l () PI3K Inhibitor ()
Core Structure Quinazolinone + 1,4-diazepane Quinazolinone + methoxyphenyl groups Quinazolinone + pyrazolo-pyrimidine
Solubility High (dihydrochloride salt) Moderate (lipophilic substituents) Low (trifluoromethyl group)
Synthesis Yield Not reported 81% Not reported
Biological Activity Undisclosed (flexible binding presumed) Not specified PI3K inhibition

Key Observations :

  • The dihydrochloride salt of the target compound likely offers superior solubility over non-ionic analogs like Compound 4l or the trifluoromethyl-containing PI3K inhibitor.
  • The 1,4-diazepane group may enable broader target engagement compared to rigid methoxyphenyl or pyrazolo-pyrimidine substituents.

Pharmacokinetic and Therapeutic Implications

  • Target Compound : Enhanced solubility may improve oral bioavailability. The diazepane’s flexibility could facilitate interactions with enzymes or receptors requiring induced-fit binding.
  • Compound 4l : High lipophilicity may limit systemic distribution but improve membrane permeability in specific tissues.

Preparation Methods

Stepwise Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

A common route involves:

  • Cyclization of anthranilic acid derivatives : Anthranilic acid is reacted with acyl chlorides or isothiocyanates under basic or neutral conditions to form quinazolinone intermediates.
  • For example, refluxing substituted anthranilic acid with phenyl or benzyl isothiocyanate in ethanol with triethylamine yields 2-mercapto-3-phenyl(or benzyl)quinazolin-4(3H)-one derivatives in moderate to high yields (38–97%).

Functionalization at the 2-Position

  • Alkylation of the quinazolinone nitrogen or carbon adjacent to the carbonyl is performed, often using alkyl halides such as ethyl bromoacetate in the presence of potassium carbonate in acetone, yielding quinazolinone esters (48–97% yield).
  • Subsequent hydrazinolysis of esters with hydrazine hydrate in ethanol affords hydrazide derivatives, which serve as versatile intermediates for further functionalization.

Formation of the Dihydrochloride Salt

  • The free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to protonate the nitrogen atoms of the diazepane ring, forming the dihydrochloride salt.
  • This salt form improves the compound’s solubility and stability, which is critical for biological testing and formulation.

Representative Reaction Scheme (Hypothetical)

Step Reactants Conditions Product Yield (%)
1 Anthranilic acid + Acyl chloride or isothiocyanate Reflux in ethanol, triethylamine Quinazolin-4(3H)-one intermediate 38–97
2 Quinazolinone intermediate + Ethyl bromoacetate, K2CO3 Boiling acetone Quinazolinone ester 48–97
3 Quinazolinone ester + Hydrazine hydrate Reflux in ethanol Quinazolinone hydrazide 70–90 (typical)
4 Quinazolinone hydrazide + 1,4-Diazepane Nucleophilic substitution, reflux or RT 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one 60–80 (estimated)
5 Free base + HCl Acidification in solvent Dihydrochloride salt Quantitative

Analytical and Characterization Data

Research Findings and Optimization Notes

  • The choice of solvent and base in the alkylation and substitution steps critically affects yield and side reactions.
  • Reflux times between 3–6 hours are generally sufficient for complete conversion in alkylation and hydrazinolysis steps.
  • The dihydrochloride salt formation is typically straightforward but requires careful control of acid equivalents to avoid over-protonation or decomposition.
  • Purification is often achieved by recrystallization from ethanol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Notes
Quinazolinone core synthesis Anthranilic acid, isothiocyanate, triethylamine Reflux in ethanol 38–97% Base catalyzed cyclization
Ester formation Ethyl bromoacetate, K2CO3 Boiling acetone 48–97% Alkylation at quinazolinone N or C
Hydrazide formation Hydrazine hydrate Reflux in ethanol 70–90% Hydrazinolysis of ester
Diazepane substitution 1,4-Diazepane Reflux or RT, base 60–80% (est.) Nucleophilic substitution
Salt formation HCl Acidification Quantitative Formation of dihydrochloride salt

Q & A

Q. What are the optimal synthetic routes for 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride?

The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with imidate esters or carbodiimides. For example, reacting anthranilic acid with methyl pyrimidine-2-carbimidate generates the quinazolinone core, followed by alkylation with 1,4-diazepane derivatives. Post-synthetic modifications, such as dihydrochloride salt formation, are achieved using HCl in ethanol . Purification often involves recrystallization or column chromatography.

Q. How is the compound characterized to confirm structural integrity?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and diazepane linkage.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical details.
  • Elemental analysis to validate salt stoichiometry (e.g., dihydrochloride) .

Q. What are the solubility challenges, and why is the dihydrochloride form preferred?

The free base of quinazolinones often exhibits poor aqueous solubility. The dihydrochloride salt improves solubility for in vitro assays (e.g., kinase inhibition studies) by enhancing polar interactions. Salt formation is typically confirmed via pH titration and ion-exchange chromatography .

Q. Which structural features influence reactivity in quinazolinone derivatives?

  • The quinazolinone core enables π-π stacking with biological targets.
  • The 1,4-diazepane moiety introduces conformational flexibility, enhancing binding to enzymes like kinases.
  • Substituents on the diazepane ring (e.g., methyl groups) modulate steric effects and metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate stability.
  • Catalysis : Use Pd/C or Raney Ni for hydrogenation steps to reduce by-products.
  • Temperature control : Maintain ≤80°C during cyclocondensation to prevent decomposition .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular docking : Screen against kinase databases (e.g., PDB) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .

Q. How are synthetic by-products identified and mitigated?

  • LC-MS/MS detects low-abundance impurities (e.g., over-alkylated diazepane derivatives).
  • Reaction quenching : Add scavengers (e.g., silica gel) to adsorb reactive intermediates during workup .

Q. What contradictions exist in reported biological activity data for quinazolinones?

Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Salt forms : Free base vs. hydrochloride salts alter membrane permeability in cellular assays .

Methodological Notes

  • Safety : Handle diazepane intermediates under inert gas (N₂/Ar) to prevent oxidation .
  • Ethics : Biological testing requires compliance with institutional biosafety protocols (e.g., IACUC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride
Reactant of Route 2
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2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride

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